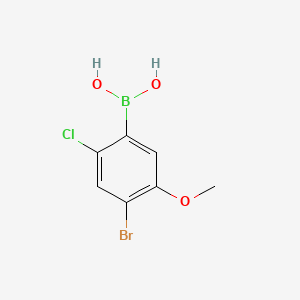![molecular formula C10H12Cl4O2 B1519883 Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate CAS No. 119060-44-5](/img/structure/B1519883.png)
Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate
Overview
Description
Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate is a synthetic organic compound characterized by its complex molecular structure, which includes a spirocyclic framework and multiple chlorine atoms. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate typically involves multiple steps, starting with the formation of the spirocyclic core. One common method includes the reaction of a suitable precursor with chlorine gas under controlled conditions to introduce the chlorine atoms. The tert-butyl group is then added through esterification reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reactant concentrations. Continuous flow chemistry techniques can also be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed: The major products formed from these reactions include various chlorinated derivatives, esters, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound's chlorine atoms and spirocyclic structure play a crucial role in its reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Tert-butyl 4,4,5,5-tetrachlorospiro[2.2]pentane-1-carboxylate: is structurally similar to other spirocyclic compounds, such as spiro[2.2]pentane derivatives and various chlorinated esters.
Uniqueness: What sets this compound apart from its counterparts is its specific arrangement of chlorine atoms and the presence of the tert-butyl group, which significantly influences its chemical behavior and applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
tert-butyl 1,1,2,2-tetrachlorospiro[2.2]pentane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Cl4O2/c1-7(2,3)16-6(15)5-4-8(5)9(11,12)10(8,13)14/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCZUYDOAQRWGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC12C(C2(Cl)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![8-Bromo-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519810.png)

![1,4-Dioxaspiro[4.5]dec-7-en-8-ylboronic acid](/img/structure/B1519813.png)






